An In-Depth Technical Guide to 3,7-Dichloro-8-Quinolinecarboxylic Acid and its Theoretical 6-Amino Derivative
An In-Depth Technical Guide to 3,7-Dichloro-8-Quinolinecarboxylic Acid and its Theoretical 6-Amino Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 3,7-dichloro-8-quinolinecarboxylic acid, a compound widely known as the herbicide quinclorac. Recognizing the interest in novel derivatives for research and development, this document also presents a theoretical exploration of a related, yet uncharacterized molecule: 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. By examining the established data for the parent compound and integrating principles of physical organic chemistry, this guide offers insights into the predicted properties and potential synthetic pathways for this amino-substituted analog. This dual approach aims to equip researchers with a thorough understanding of a well-documented molecule while fostering innovation in the exploration of new chemical entities.
Introduction to the Quinolinecarboxylic Acid Scaffold
Quinolinecarboxylic acids represent a significant class of heterocyclic compounds with a broad spectrum of biological activities and applications, ranging from pharmaceuticals to agrochemicals.[1] The fusion of a quinoline ring system with a carboxylic acid moiety gives rise to a scaffold that can be functionalized at various positions to modulate its physicochemical and biological properties. 3,7-dichloro-8-quinolinecarboxylic acid, or quinclorac, is a prominent example, utilized as a selective herbicide.[2] Its mechanism of action is linked to its activity as a synthetic auxin, leading to uncontrolled growth and subsequent death of susceptible plant species.[3]
The focus of this guide is to provide a detailed examination of the physicochemical characteristics of quinclorac as a foundational molecule. Building upon this, we will venture into a theoretical analysis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid. The introduction of an amino group at the 6-position is anticipated to significantly alter the electronic and steric properties of the molecule, thereby influencing its solubility, acidity, and potential biological interactions. This exploration is intended to serve as a predictive resource for researchers interested in the synthesis and evaluation of novel quinolinecarboxylic acid derivatives.
Physicochemical Properties of 3,7-Dichloro-8-Quinolinecarboxylic Acid (Quinclorac)
A thorough understanding of the physicochemical properties of a compound is fundamental to its application and development. The following sections detail the key characteristics of quinclorac.
Chemical Structure and Identifiers
The molecular structure of quinclorac is characterized by a quinoline ring substituted with two chlorine atoms at positions 3 and 7, and a carboxylic acid group at position 8.
Table 1: Chemical Identifiers for 3,7-Dichloro-8-Quinolinecarboxylic Acid
| Identifier | Value |
| IUPAC Name | 3,7-dichloroquinoline-8-carboxylic acid[2] |
| CAS Number | 84087-01-4[2] |
| Molecular Formula | C₁₀H₅Cl₂NO₂[2] |
| Molecular Weight | 242.06 g/mol [2] |
| SMILES | C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl[2] |
| InChIKey | FFSSWMQPCJRCRV-UHFFFAOYSA-N[2] |
Quantitative Physicochemical Data
The physicochemical properties of quinclorac are summarized in the table below. These parameters are crucial for predicting its behavior in various environmental and biological systems.
Table 2: Physicochemical Properties of 3,7-Dichloro-8-Quinolinecarboxylic Acid
| Property | Value | Source |
| Melting Point | 274 °C | [2] |
| Water Solubility | 65 mg/L (at 20 °C) | [3] |
| pKa | 4.34 | [2] |
| LogP (octanol-water) | -1.15 | [3] |
| Vapor Pressure | < 1 x 10⁻⁷ mmHg (at 20°C) | [4] |
| Density | 1.75 g/cm³ | [2] |
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Expert Interpretation: The low water solubility and moderate pKa of quinclorac indicate that its solubility is pH-dependent. In more alkaline conditions, where the carboxylic acid is deprotonated, its solubility is expected to increase. The negative LogP value suggests a preference for the aqueous phase over the lipid phase, which has implications for its environmental mobility and biological uptake. Its high melting point and low vapor pressure are indicative of a stable, non-volatile solid at room temperature.
Spectral Analysis of 3,7-Dichloro-8-Quinolinecarboxylic Acid
Spectroscopic data are essential for the identification and characterization of chemical compounds. The following sections provide an overview of the key spectral features of quinclorac.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry of quinclorac typically shows a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group and potentially chlorine atoms, providing valuable structural information.[2]
Infrared (IR) Spectroscopy
The IR spectrum of quinclorac would display characteristic absorption bands for the functional groups present. Key expected absorptions include:
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O-H stretch of the carboxylic acid, appearing as a broad band in the region of 2500-3300 cm⁻¹.
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C=O stretch of the carboxylic acid, a strong, sharp peak around 1700-1725 cm⁻¹.
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C=C and C=N stretches of the quinoline ring, in the 1450-1600 cm⁻¹ region.
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C-Cl stretches , typically found in the fingerprint region below 800 cm⁻¹.
Synthesis and Analytical Methods for 3,7-Dichloro-8-Quinolinecarboxylic Acid
Synthetic Pathway
The commercial synthesis of quinclorac is a multi-step process that generally starts from 3,5-dichloroaniline.[3]
A [label="3,5-Dichloroaniline"]; B [label="7-Chloroquinoline"]; C [label="3,7-Dichloroquinoline"]; D [label="3,7-Dichloro-8-quinolinecarboxylic Acid"];
A -> B [label="Skraup Reaction"]; B -> C [label="Chlorination"]; C -> D [label="Carboxylation"]; }
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Step 1: Skraup Quinoline Synthesis: 3,5-dichloroaniline undergoes a cyclization reaction with glycerol, typically in the presence of an oxidizing agent and sulfuric acid, to form 7-chloroquinoline.[3] The choice of the Skraup reaction is a classic and robust method for constructing the quinoline ring system.
-
Step 2: Chlorination: The resulting 7-chloroquinoline is then chlorinated at the 3-position to yield 3,7-dichloroquinoline.[3] This step introduces the second chlorine atom, a key feature of the final molecule.
-
Step 3: Carboxylation: Finally, a carboxylic acid group is introduced at the 8-position, often via a lithiation reaction followed by quenching with carbon dioxide, to produce 3,7-dichloro-8-quinolinecarboxylic acid.[3] This final step completes the synthesis of the target molecule.
Analytical Methodologies
The determination of quinclorac in various matrices, such as environmental samples and agricultural products, is crucial for regulatory and research purposes. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed analytical technique.
Experimental Protocol: HPLC-MS/MS Analysis of Quinclorac
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Sample Preparation:
-
Solid samples (e.g., soil, plant tissue) are extracted with a suitable organic solvent, such as acetonitrile or methanol, often with acidification to ensure the protonation of the carboxylic acid.
-
Liquid samples (e.g., water) may be subjected to solid-phase extraction (SPE) for pre-concentration and cleanup.
-
-
Chromatographic Separation:
-
A C18 reversed-phase HPLC column is typically used.
-
The mobile phase usually consists of a gradient of water and acetonitrile or methanol, with a small amount of an acid (e.g., formic acid) to maintain the analyte in its protonated form.
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in negative ion mode is often preferred for the detection of the deprotonated molecule [M-H]⁻.
-
Tandem mass spectrometry (MS/MS) is used for selective and sensitive quantification by monitoring specific precursor-to-product ion transitions.
-
-
Rationale for Method Selection: This method provides high selectivity and sensitivity, allowing for the detection and quantification of quinclorac at low concentrations in complex matrices. The use of MS/MS minimizes interferences from other components in the sample.
Theoretical Exploration of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid
As the direct synthesis and characterization of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid have not been reported in the available literature, this section provides a theoretical analysis of its potential physicochemical properties based on the known data of its parent compound, quinclorac, and the general effects of an amino substituent on the quinoline ring.
Predicted Physicochemical Properties
The introduction of an amino group at the 6-position is expected to have a significant impact on the molecule's properties.
Table 3: Predicted Physicochemical Properties of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid
| Property | Predicted Effect of 6-Amino Group | Rationale |
| Solubility | Increased in acidic aqueous solutions | The amino group can be protonated to form a water-soluble ammonium salt. Overall polarity is increased.[7] |
| pKa | Two pKa values expected | The carboxylic acid will have a pKa, and the amino group will have its own pKa for its conjugate acid. The pKa of the carboxylic acid may be slightly altered due to the electronic effect of the amino group. The pKa of 6-aminoquinoline is approximately 5.63.[7] |
| Melting Point | Likely to be different from quinclorac | The introduction of the amino group allows for intermolecular hydrogen bonding, which could lead to a higher melting point. |
| Spectral Properties | Significant changes in NMR, IR, and UV-Vis spectra | The amino group will introduce new signals in the NMR and IR spectra and will act as a chromophore, shifting the UV-Vis absorption maxima. |
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Expert Insight: The presence of both an acidic (carboxylic acid) and a basic (amino) group will make the molecule zwitterionic at a certain pH range. This will have a profound effect on its solubility, which is expected to be lowest at its isoelectric point and higher in both acidic and basic solutions.
Hypothetical Synthetic Approach
A plausible synthetic route to 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid could involve the nitration of a suitable quinoline precursor followed by reduction of the nitro group.
A [label="3,7-Dichloro-8-quinolinecarboxylic Acid"]; B [label="3,7-Dichloro-6-nitro-8-quinolinecarboxylic Acid"]; C [label="6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid"];
A -> B [label="Nitration"]; B -> C [label="Reduction"]; }
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Nitration: Electrophilic nitration of 3,7-dichloro-8-quinolinecarboxylic acid would likely introduce a nitro group onto the benzene ring of the quinoline system. The directing effects of the existing substituents would need to be carefully considered to achieve substitution at the 6-position.
-
Reduction: The nitro group can then be reduced to an amino group using standard methods, such as catalytic hydrogenation or reduction with metals in acidic media.[8]
-
Causality Behind Experimental Choices: The nitration-reduction sequence is a well-established and reliable method for introducing an amino group onto an aromatic ring. The choice of reducing agent would be critical to avoid any unwanted side reactions with the chloro and carboxylic acid functionalities.
Predicted Spectral Characteristics
-
¹H NMR: The introduction of the amino group at the 6-position would lead to a significant upfield shift of the protons on the benzene ring, particularly the proton at the 5-position, due to the electron-donating nature of the amino group.[6]
-
¹³C NMR: The carbon atoms of the benzene ring, especially C5, C7, and the ipso-carbon C6, would also experience shifts in their resonance frequencies.[6]
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IR Spectroscopy: The IR spectrum would be expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹ for the primary amine, in addition to the characteristic bands of the carboxylic acid and the quinoline ring.
-
Mass Spectrometry: The molecular ion peak would increase by 15 mass units (the difference between an amino group and a hydrogen atom). The fragmentation pattern might show the loss of the amino group or related fragments.
Safety and Toxicological Profile
3,7-Dichloro-8-Quinolinecarboxylic Acid (Quinclorac)
Quinclorac is classified as having low acute toxicity via oral, dermal, and inhalation routes.[2] It can cause skin and eye irritation.[2] Chronic toxicity studies have been conducted, and regulatory agencies have established acceptable daily intake levels.
6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid (Theoretical)
The toxicological profile of the 6-amino derivative is unknown. However, amino-substituted aromatic compounds can sometimes exhibit different toxicological properties compared to their parent compounds. For instance, 6-aminoquinoline is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Therefore, any handling of this hypothetical compound should be done with appropriate safety precautions in a laboratory setting.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of 3,7-dichloro-8-quinolinecarboxylic acid (quinclorac), a compound of significant interest in the agrochemical industry. By presenting its structural, spectral, synthetic, and analytical data in a structured and accessible format, this guide serves as a valuable resource for researchers working with this molecule.
Furthermore, the theoretical exploration of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid offers a predictive framework for the design and synthesis of novel quinolinecarboxylic acid derivatives. The anticipated changes in solubility, pKa, and spectral properties due to the introduction of the 6-amino group provide a starting point for further experimental investigation. It is our hope that this guide will not only serve as a comprehensive reference for a known compound but also inspire the exploration of new chemical space within this important class of heterocyclic molecules.
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